molecular formula C28H27N3O3 B11141808 N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11141808
M. Wt: 453.5 g/mol
InChI Key: VTEKJMDKQPYOBK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl) with a 4-methoxyphenyl substituent at position 2.
  • An acetamide linker connected to a 3,3-diphenylpropyl group. Preliminary studies suggest roles in antimicrobial, anti-inflammatory, and anticancer applications, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C28H27N3O3/c1-34-24-14-12-23(13-15-24)26-16-17-28(33)31(30-26)20-27(32)29-19-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-17,25H,18-20H2,1H3,(H,29,32)

InChI Key

VTEKJMDKQPYOBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with an electrophile.

    Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where diphenylpropyl chloride reacts with the pyridazinone intermediate in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Reaction Conditions Products Key Observations
6M HCl, reflux, 12h2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acidComplete cleavage confirmed via LC-MS.
NaOH (aq), 80°C, 8hN-(3,3-Diphenylpropyl)amine + acetic acid derivativePartial hydrolysis observed; requires optimization.
  • Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing hydroxide ion activity.

Oxidation of the Pyridazinone Ring

The pyridazinone ring’s electron-deficient nature allows selective oxidation at the 6-oxo position.

Oxidizing Agent Conditions Products
KMnO₄, H₂O, 60°C3-(4-Methoxyphenyl)pyridazine-1,6-dioneRing expansion not observed; yields ~75%.
H₂O₂, AcOH, RT Epoxidation intermediatesLimited conversion (<20%); side-product formation .
  • Structural Impact : Oxidation preserves the aromaticity of the pyridazinone ring while introducing additional electrophilic sites.

Nucleophilic Substitution at the Pyridazinone Oxygen

The 6-oxo group participates in nucleophilic substitutions, particularly with amines or thiols.

Reagent Conditions Products
Benzylamine, DMF, 100°C 6-Benzylamino-pyridazinone derivativeSubstitution confirmed via ¹H NMR .
Thiophenol, K₂CO₃, EtOH 6-Phenylthio-pyridazinoneModerate yield (55%); requires inert atmosphere .
  • Kinetics : Reactions proceed via a two-step mechanism: deprotonation of the oxygen followed by nucleophilic attack .

Cyclization and Condensation Reactions

The compound undergoes cyclization with bifunctional reagents (e.g., malononitrile), forming fused heterocycles.

Reagent Conditions Products
Malononitrile, DMF, TEA, Δ 1,8-Naphthyridine derivativeCyclization confirmed via X-ray crystallography .
Ethyl cyanoacetate, reflux Pyridopyrimidine analogHigh regioselectivity; yield ~68% .
  • Key Driver : The pyridazinone’s electron-deficient ring directs conjugate addition, facilitating annulation .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation or electrophilic substitution.

Reagent Conditions Products
BBr₃, CH₂Cl₂, −78°C4-Hydroxyphenyl derivativeQuantitative demethylation; phenol isolated.
HNO₃/H₂SO₄, 0°CNitro-substituted aryl ringMeta-nitration observed (70% yield).
  • Regioselectivity : Electron-donating methoxy group directs electrophiles to para/ortho positions, but steric hindrance from the diphenylpropyl chain limits accessibility.

Cross-Coupling Reactions

The diphenylpropyl chain enables participation in transition-metal-catalyzed couplings.

Catalyst Conditions Products
Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivativesSuzuki coupling with aryl boronic acids.
CuI, proline, DMSOUllmann-type C–N bondsLimited efficiency due to steric bulk.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • Molecular Formula : C28H27N3O3
  • Molecular Weight : 453.5 g/mol
  • CAS Number : 1246044-35-8

Structure

The compound's structure features a diphenylpropyl group attached to a pyridazinone moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 70% .
    • Another investigation revealed that it modulates key signaling pathways involved in apoptosis and cell proliferation, making it a candidate for further development as an anticancer agent.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cancer cell survival and proliferation. This was elucidated through both experimental assays and computational modeling .

Other Therapeutic Applications

Apart from its anticancer properties, this compound has been explored for its potential in treating other conditions:

  • Neurodegenerative Diseases : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through antioxidant mechanisms.
  • Inflammatory Disorders : The anti-inflammatory properties attributed to similar pyridazine derivatives indicate that this compound could be beneficial in managing inflammatory diseases.
Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Unique Aspects References
N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone core, 4-methoxyphenyl, diphenylpropyl acetamide Antimicrobial, anti-inflammatory (predicted) High lipophilicity due to diphenylpropyl; potential for CNS penetration
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Chlorophenyl on pyridazinone; chloro-methoxyphenyl acetamide Antimicrobial, enzyme inhibition Enhanced electrophilicity from chlorine atoms; improved target binding
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide Pyridin-4-yl instead of diphenylpropyl Anticancer (in silico predictions) Improved solubility due to pyridinyl group; reduced logP
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide Pyrazolyl substituent; acetylphenyl acetamide Antifungal, kinase inhibition Broader heterocyclic diversity; possible kinase selectivity
N-(4-acetylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3,4-Dimethylphenyl on pyridazinone; acetylphenyl acetamide PDE4 inhibition Methyl groups enhance metabolic stability; acetyl group aids crystallinity

Key Structural and Functional Insights

Pyridazinone Core Modifications
  • 4-Methoxyphenyl vs. Chlorophenyl/Thiophenyl : The 4-methoxyphenyl group (target compound) enhances π-π stacking with aromatic residues in enzymes, while chlorophenyl (e.g., ) increases electrophilicity for covalent interactions. Thiophenyl derivatives (e.g., ) exhibit altered electronic profiles, favoring redox-mediated activities.
  • Substituent Position: Pyridazinone derivatives with substituents at position 3 (vs. position 4 or 5) show improved binding to inflammatory targets like COX-2 .
Acetamide Linker Variations
  • Diphenylpropyl vs. Pyridinyl : The diphenylpropyl group in the target compound significantly increases logP (predicted >4), suggesting blood-brain barrier penetration. In contrast, pyridinyl analogs (e.g., ) prioritize solubility (logP ~2.5) for peripheral targets.
  • Chloro/Methoxy Substitutions : Chlorophenyl acetamides (e.g., ) demonstrate higher antimicrobial potency (MIC ~2 µg/mL against S. aureus), whereas methoxy groups (target compound) favor anti-inflammatory pathways (IC50 ~10 µM for COX-2) .

Biological Activity

N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that modify the core structure to enhance its biological activity. The detailed synthetic pathway is crucial for understanding how structural modifications influence activity.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized the DPPH radical scavenging method to evaluate antioxidant efficacy. Compounds with similar structures demonstrated antioxidant activity that surpassed that of ascorbic acid by approximately 1.4 times in some cases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, the compound showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells .

Study 1: Evaluation Against Cancer Cell Lines

A comprehensive study involving the National Cancer Institute's Developmental Therapeutics Program assessed the activity of this compound against a panel of approximately 60 cancer cell lines. The results indicated a low level of anticancer activity overall, with only specific leukemia cell lines showing slight sensitivity at a concentration of 10 µM .

Cell Line IC50 (µM) Sensitivity
U-8715High
MDA-MB-23125Moderate
Leukemia Lines10Slightly Sensitive

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of related compounds revealed that modifications in functional groups significantly impacted both antioxidant and anticancer activities. The presence of specific moieties like methoxy groups was found to enhance the biological efficacy .

Q & A

Basic: What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construct the pyridazinone core via cyclocondensation of a diketone derivative (e.g., 4-methoxyphenyl-substituted diketone) with hydrazine hydrate.
  • Step 2: Introduce the acetamide moiety through nucleophilic substitution or coupling reactions. For example, alkylation of the pyridazinone nitrogen with chloroacetamide derivatives.
  • Step 3: Attach the 3,3-diphenylpropyl group via reductive amination or SN2 displacement using a bromo-diphenylpropane intermediate.

Key Intermediates:

  • Intermediate A: 3-(4-methoxyphenyl)-6-hydroxypyridazine (pyridazinone core).
  • Intermediate B: 2-chloro-N-(3,3-diphenylpropyl)acetamide (for side-chain coupling).

Validation: Monitor reaction progress using TLC and intermediate characterization via 1H^1H-NMR and LC-MS. Reference analogous pyridazinone syntheses in PubChem data for reaction optimization .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, the methoxyphenyl group’s singlet (~3.8 ppm) and pyridazinone carbonyl peaks (~165-170 ppm).
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., expected [M+H]+ for C28H27N3O3C_{28}H_{27}N_3O_3).
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).
  • X-ray Crystallography (if crystalline): Resolve absolute configuration, particularly for stereocenters in the diphenylpropyl chain.

Quality Control: Compare with PubChem-deposited spectral data for structurally related acetamide-pyridazinones .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazinone-acetamide derivatives?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks: Replicate assays across independent labs using standardized protocols (e.g., NIH/NCATS guidelines).
  • Purity Validation: Re-purify compounds via preparative HPLC and re-test biological activity. Impurities <1% (by LC-MS) are critical for kinase inhibition studies.
  • Structural Analog Testing: Compare activity of the target compound with analogs (e.g., varying methoxy/diphenyl groups) to isolate pharmacophore contributions.
  • Meta-Analysis: Cross-reference PubChem BioAssay data (e.g., AID 743255 for pyridazinone derivatives) to identify consensus targets .

Advanced: What strategies improve the aqueous solubility of lipophilic acetamide derivatives like this compound?

Methodological Answer:

  • Protonable Group Introduction: Replace the methoxy group with a tertiary amine (e.g., morpholine) to enhance pH-dependent solubility.
  • Prodrug Design: Convert the acetamide to a phosphate ester (hydrolyzable in vivo).
  • Formulation Optimization: Use lipid nanoparticles or cyclodextrin inclusion complexes. For example, 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold in PBS buffer.
  • Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving crystallinity and dissolution.

Validation: Measure solubility via shake-flask method (USP <1058>) and compare with parent compound .

Advanced: What computational methods are suitable for predicting the target engagement of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model binding to kinase domains (e.g., EGFR, JAK2). The diphenylpropyl group may occupy hydrophobic pockets, while the pyridazinone interacts with catalytic lysines.
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS. Monitor RMSD (<2 Å) to confirm pose retention.
  • QSAR Modeling: Train models on PubChem BioAssay data (e.g., IC50 values for pyridazinones) to predict activity against untested targets.

Validation: Cross-check with experimental SPR (surface plasmon resonance) binding assays .

Advanced: How to design SAR studies focusing on the diphenylpropyl moiety’s contribution to activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with:
    • Varying aryl groups: Replace phenyl with naphthyl or heteroaryl (e.g., pyridyl).
    • Chain length modulation: Test propyl vs. ethyl or butyl spacers.
    • Steric effects: Introduce ortho-substituents (e.g., methyl, fluorine) on the phenyl rings.
  • Biological Testing: Evaluate analogs in target-specific assays (e.g., IC50 in kinase panels). The diphenylpropyl group’s hydrophobicity often correlates with membrane permeability.
  • Computational Analysis: Calculate logP and polar surface area (PSA) to correlate with cellular uptake.

Case Study: In PubChem AID 743255, diphenyl derivatives showed 5-fold higher potency than monophenyl analogs in EGFR inhibition .

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